molecular formula C13H17BrO2 B8569272 Tert-butyl 2-(2-(bromomethyl)phenyl)acetate

Tert-butyl 2-(2-(bromomethyl)phenyl)acetate

Cat. No.: B8569272
M. Wt: 285.18 g/mol
InChI Key: ZWQDAUBABHZOBR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromomethyl group attached to a phenylacetic acid moiety, which is further esterified with a t-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate typically involves the esterification of 2-Bromomethylphenylacetic acid with t-butanol. One common method is the use of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of anhydrous magnesium sulfate as a drying agent and excess boron trifluoride diethyl etherate as a catalyst can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(bromomethyl)phenyl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of phenylacetic acid or phenylacetone.

    Reduction: Formation of 2-Bromomethylphenylacetic alcohol.

Scientific Research Applications

Tert-butyl 2-(2-(bromomethyl)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-(bromomethyl)phenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and transesterification reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethylphenylacetic acid t-butyl ester
  • 2-Iodomethylphenylacetic acid t-butyl ester
  • 2-Bromomethylbenzoic acid t-butyl ester

Uniqueness

Tert-butyl 2-(2-(bromomethyl)phenyl)acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

tert-butyl 2-[2-(bromomethyl)phenyl]acetate

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3

InChI Key

ZWQDAUBABHZOBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 80 g (0.349 mol) 2-bromomethylphenylacetic acid in 700 mL 1,4-dioxane in a 2 L heavy-walled flask was added 84 mL (1.571 mol) concentrated sulfuric acid at ambient temperature. The reaction mixture was chilled to −15° C., and 580 mL isobutylene was condensed directly into the reaction vessel. The sealed pressure flask was shaken mechanically at room temperature for 4 h (the pressure inside the flask rises to ca. 20 psi during this step). The mixture was carefully quenched by slowly pouring it into a 0-5° C. stirred mixture of 1.2 L tert-butyl methyl ether and 336 g (4.0 mol) solid sodium bicarbonate before slow dilution with 1.2 L ice-water. The separated organic phase was washed with 0.8 L brine, dried with sodium sulfate, filtered concentrated in vacuo to give an oil, which was used without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
336 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

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